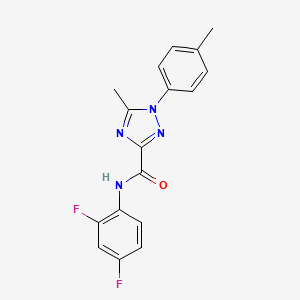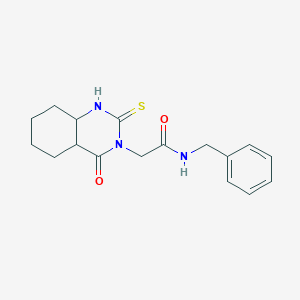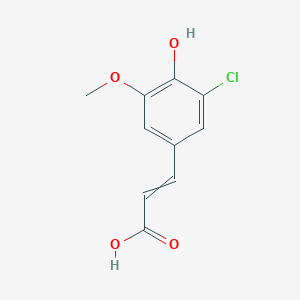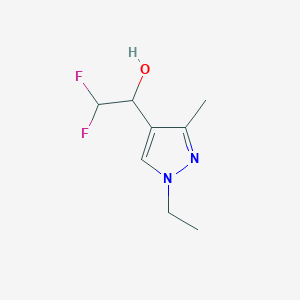
5-Chloro-2,3-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-dimethoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorine atom and two methoxy groups attached to the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to introduce the chlorine atom at the 5-position. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include 5-chloro-2,3-dimethoxybenzaldehyde or this compound.
Reduction: Products include 5-chloro-2,3-dimethoxybenzyl alcohol or 5-chloro-2,3-dimethoxybenzaldehyde.
Applications De Recherche Scientifique
5-Chloro-2,3-dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3,4-dimethoxybenzoic acid
- 3-Chloro-4,5-dimethoxybenzoic acid
- 5-Chloro-2,3-dimethoxybenzaldehyde
Uniqueness
5-Chloro-2,3-dimethoxybenzoic acid is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
5-chloro-2,3-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRURKYFKJPEOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2473691.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2473695.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2473698.png)


![1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2473701.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)
